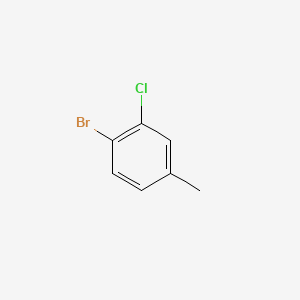

4-Bromo-3-chlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTULEXOSNNGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216468 | |

| Record name | 4-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-51-6 | |

| Record name | 4-Bromo-3-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-4-methyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chlorotoluene (CAS: 6627-51-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Bromo-3-chlorotoluene, a key halogenated aromatic hydrocarbon intermediate in organic synthesis.

Core Properties and Specifications

This compound (IUPAC Name: 1-Bromo-2-chloro-4-methylbenzene) is a synthetic compound primarily utilized as a building block in the preparation of biologically active molecules.[1] At room temperature, it exists as a colorless to pale yellow liquid with a mild, aromatic odor.[1][2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and ether.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6627-51-6 | [3] |

| Molecular Formula | C₇H₆BrCl | [2][3] |

| Molecular Weight | 205.48 g/mol | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Boiling Point | 232.1 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 105.8 ± 11.9 °C | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone | [1] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While detailed peak assignments are not widely published, standard analytical techniques are used for its characterization.

| Data Type | Availability / Notes | Source(s) |

| ¹H NMR | Spectrum available from commercial suppliers. | [3] |

| Mass Spectrometry | GC-MS data available in the NIST database. | [3] |

| Infrared (IR) Spectroscopy | FTIR spectrum (neat, capillary cell) is available. | [3] |

| Purity (Assay) | Commercially available with ≥98.0% purity. | [4] |

Synthesis and Reactivity

This compound is not a naturally occurring substance and is produced synthetically.[1] The primary routes involve the regioselective halogenation of toluene (B28343) derivatives. One of the most common and logical laboratory-scale syntheses proceeds from 2-Chloro-4-methylaniline via a Sandmeyer reaction.

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[5][6] The process involves two main stages: diazotization of the starting aniline (B41778) and the subsequent copper(I)-catalyzed displacement of the diazonium group.[5]

Experimental Protocols

Protocol 1: Representative Synthesis via Sandmeyer Reaction

This protocol describes a general method for the synthesis of this compound from 2-Chloro-4-methylaniline. Note: This is a representative procedure and should be optimized with appropriate safety precautions in a laboratory setting.

-

Diazotization:

-

Dissolve 2-Chloro-4-methylaniline in an aqueous solution of hydrochloric acid (e.g., 3M HCl).

-

Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. Extract the organic product with a suitable solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Protocol 2: Use in a Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a cornerstone of modern medicinal chemistry.

Reaction: this compound + Arylboronic Acid → 2-Chloro-4-methyl-1,1'-biphenyl derivative

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

-

Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

-

-

Execution:

-

Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture with stirring to a temperature between 80-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the desired biphenyl (B1667301) product.

-

Applications in Research and Development

The utility of this compound stems from its unique substitution pattern, which allows for selective and directed chemical modifications.

-

Pharmaceutical Synthesis: It serves as a critical starting material or intermediate for active pharmaceutical ingredients (APIs).[4] The halogenated aromatic core is a common scaffold in drug design.

-

Agrochemicals: It is employed in the manufacturing of herbicides and pesticides, contributing to the development of new crop protection agents.[4]

-

Material Science: The compound and its derivatives are used in the synthesis of specialty chemicals and advanced materials where its specific electronic and steric properties can be leveraged.[4]

-

Cross-Coupling Reactions: Its well-defined reactive sites for bromine and chlorine make it an ideal substrate for studying and utilizing cross-coupling methodologies like Suzuki and Heck reactions.[1]

Safety and Handling

This compound is considered moderately toxic and requires careful handling in a controlled laboratory environment.

| Hazard Type | GHS Classification and Statement |

| Acute Toxicity | Moderately toxic upon inhalation, ingestion, or dermal contact.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Respiratory Hazard | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Avoid breathing vapors or mist.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) before use.

References

- 1. This compound (CAS 6627-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-3-chlorotoluene. The information is intended to support research and development activities in the chemical, pharmaceutical, and agrochemical sectors.

Introduction

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₆BrCl. It features a toluene (B28343) core structure with a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the methyl group. This compound is a synthetic intermediate primarily utilized in the synthesis of more complex organic molecules.[1] Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] At room temperature, it typically presents as a colorless to pale yellow liquid with a mild aromatic odor.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for designing chemical reactions, understanding its behavior in various solvents, and ensuring safe handling and storage.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild aromatic, chlorinated hydrocarbon-like | |

| Boiling Point | 100 °C / 22 mmHg 232.1 ± 20.0 °C / 760 mmHg | [1][2] |

| Density | 1.54 g/cm³ 1.5 ± 0.1 g/cm³ | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and ether |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 6627-51-6 | |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol | [3][4] |

| IUPAC Name | 1-bromo-2-chloro-4-methylbenzene | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)Cl | |

| InChI | InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| InChIKey | SDTULEXOSNNGAW-UHFFFAOYSA-N |

Synthesis and Reactivity

This compound is a synthetic compound and is not known to occur naturally. It is typically synthesized through the selective halogenation of toluene derivatives. One common synthetic approach involves the use of halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions. Industrially, it can be prepared via the regioselective halogenation of precursors such as m-tolunitrile, followed by further functional group manipulations.

Due to its substitution pattern, this compound is a versatile intermediate in organic synthesis. It is particularly useful in cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in medicinal chemistry for creating carbon-carbon bonds.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for its characterization. Below are generalized methodologies for key experiments.

4.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

-

Procedure:

-

A small volume of this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

-

4.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water of a known temperature, and the excess is removed. The pycnometer is weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume.

-

The pycnometer is dried thoroughly and then filled with this compound.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

4.3. Solubility Assessment

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer, temperature-controlled water bath.

-

Procedure:

-

A small, known amount of this compound is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, ethanol, acetone).

-

The mixture is agitated using a vortex mixer to facilitate dissolution.

-

The test tube is placed in a temperature-controlled water bath to maintain a constant temperature.

-

Observations are made to determine if the solute has completely dissolved. If it has, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).

-

The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).

-

The following diagram illustrates a general workflow for determining a physicochemical property.

Caption: General workflow for experimental determination of a physicochemical property.

Spectral Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in its identification.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups within the molecule by identifying the vibrational frequencies of its bonds.[3][5]

Safety and Handling

This compound is considered moderately toxic upon inhalation, ingestion, or dermal contact. Prolonged or repeated exposure may cause irritation to the eyes, nose, throat, and respiratory tract. In high concentrations, it can lead to central nervous system depression.

Safe Handling Practices:

-

Use in a well-ventilated area or under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and laboratory clothing.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in tightly sealed containers in a cool, dry place.

-

Keep away from strong oxidizing agents, heat sources, and direct sunlight.

-

Storage temperatures should ideally be kept below 30 °C.

References

- 1. nbinno.com [nbinno.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 6627-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS#:6627-51-6 | Chemsrc [chemsrc.com]

4-Bromo-3-chlorotoluene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorotoluene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern on the toluene (B28343) ring provides a versatile platform for various chemical transformations, making it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Molecular Structure and Formula

This compound consists of a toluene core with a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the methyl group.[1]

-

Molecular Formula: C₇H₆BrCl[2]

-

IUPAC Name: 1-bromo-2-chloro-4-methylbenzene[2]

-

CAS Number: 6627-51-6[2]

-

Molecular Weight: 205.48 g/mol [2]

-

Canonical SMILES: CC1=CC(=C(C=C1)Br)Cl[2]

-

InChI Key: SDTULEXOSNNGAW-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint aromatic odor at room temperature.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 232.1 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 105.8 ± 11.9 °C | [3] |

| Refractive Index | 1.566 | [3] |

| LogP | 3.95 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Sandmeyer reaction, starting from 2-Chloro-4-methylaniline.[4][5] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide mediated substitution.

Synthesis Workflow

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions.[6]

Materials:

-

2-Chloro-4-methylaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or methyl tert-butyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 2-Chloro-4-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-methylaniline in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with continuous stirring.

-

Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or methyl tert-butyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

-

Instrument: Varian A-60 NMR Spectrometer or equivalent.[2]

-

Solvent: Carbon tetrachloride (CCl₄) or Deuterated chloroform (B151607) (CDCl₃).[3]

-

Procedure: A small sample of purified this compound is dissolved in the chosen solvent, and the spectrum is recorded.

Expected Chemical Shifts:

-

A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.3-2.4 ppm.

-

A multiplet or distinct signals for the three aromatic protons are expected in the range of δ 7.0-7.6 ppm. The exact splitting pattern will depend on the coupling constants between the aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Technique: CAPILLARY CELL: NEAT (for liquid samples).[2]

-

Procedure: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded. The NIST WebBook provides a reference gas-phase IR spectrum.[7]

Expected Characteristic Peaks:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, CH₃): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-H bending (in-plane and out-of-plane): ~1000-1300 cm⁻¹ and ~700-900 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates the components of a mixture and provides information about the molecular weight and fragmentation pattern of each component.

Experimental Protocol:

-

Procedure: A diluted solution of the sample is injected into the gas chromatograph. The separated components then enter the mass spectrometer for analysis.

Expected Results:

-

The gas chromatogram should show a single major peak, indicating the purity of the sample.

-

The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) cluster around m/z 204, 206, and 208, corresponding to the different isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most intense peak in the molecular ion cluster is typically at m/z 206.[2]

-

Common fragmentation patterns may include the loss of Br (M-79/81) and/or Cl (M-35/37) atoms.

Applications in Synthesis

This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine and chlorine substituents can be selectively manipulated through various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functional groups.[1] This makes it an important precursor for building complex molecular architectures in drug discovery and development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from oxidizing agents.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1-bromo-2-chloro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-4-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

1-bromo-2-chloro-4-methylbenzene is a substituted toluene (B28343) derivative featuring bromine, chlorine, and methyl groups on the benzene (B151609) ring. The specific arrangement of these substituents dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties of 1-bromo-2-chloro-4-methylbenzene

| Property | Value | Citation(s) |

| IUPAC Name | 1-bromo-2-chloro-4-methylbenzene | [1] |

| Synonyms | 4-Bromo-3-chlorotoluene | [2] |

| CAS Number | 6627-51-6 | [1] |

| Molecular Formula | C₇H₆BrCl | [1][3] |

| Molecular Weight | 205.48 g/mol | [3] |

| Physical Form | Liquid or solid | [1][2] |

| Appearance | Colorless to light yellow | [2] |

| Boiling Point | ~243 °C | [2] |

| Melting Point | ~ -3 °C | [2] |

| Density | ~1.54 g/cm³ | [2] |

| InChI Key | SDTULEXOSNNGAW-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in hydrocarbon solvents, slightly soluble in alcohol solvents. | [2] |

Synthesis and Experimental Protocols

The synthesis of 1-bromo-2-chloro-4-methylbenzene is not widely reported in the literature. However, a highly plausible and effective method is the Sandmeyer reaction, a well-established process for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[4] The logical starting material for this synthesis is 3-chloro-4-methylaniline (B146341).

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis involves two main steps:

-

Diazotization: 3-chloro-4-methylaniline is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid) at low temperatures to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom to yield the final product.

Caption: Plausible synthetic pathway for 1-bromo-2-chloro-4-methylbenzene.

Detailed Experimental Protocol (Adapted from a similar synthesis)[4]

Materials:

-

3-chloro-4-methylaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization:

-

In a reaction vessel equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 3-chloro-4-methylaniline (1.0 equivalent) to a stirred solution of 48% hydrobromic acid.

-

Maintain the temperature below 5 °C and add a solution of sodium nitrite (1.05 equivalents) in water dropwise. The rate of addition should be controlled to keep the temperature from rising.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen gas evolution will be observed. The addition rate should be managed to control the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-bromo-2-chloro-4-methylbenzene.

-

Spectroscopic Data and Characterization

Table 2: ¹H NMR Data for 1-bromo-4-chloro-2-methylbenzene (Isomer of the Target Compound) [6]

| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |

| Ar-H | 7.378 | d | CDCl₃ |

| Ar-H | 7.159 | d | CDCl₃ |

| Ar-H | 6.975 | dd | CDCl₃ |

| -CH₃ | 2.321 | s | CDCl₃ |

Note: For 1-bromo-2-chloro-4-methylbenzene, three distinct aromatic proton signals and one methyl singlet would also be expected, but their chemical shifts and coupling constants would differ due to the different substituent positions.

Table 3: Other Spectroscopic Data for 1-bromo-4-chloro-2-methylbenzene (Isomer)

| Spectrum Type | Key Features | Citation(s) |

| ¹³C NMR | Expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon. | [5] |

| MS | Molecular ion peaks showing a characteristic isotopic pattern for one bromine and one chlorine atom (M+, M+2, M+4). The nominal M+ peak would be at m/z 204. | [5] |

| IR | Expected to show C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-X (C-Br, C-Cl) stretching vibrations. | [6] |

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 1-bromo-2-chloro-4-methylbenzene.

Caption: General workflow for synthesis and characterization.

Reactivity and Applications in Drug Development

Halogenated aromatic compounds like 1-bromo-2-chloro-4-methylbenzene are valuable intermediates in drug discovery due to their versatile reactivity. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions.

-

Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This differential reactivity enables sequential modifications, allowing for the introduction of different functional groups at the 1- and 2-positions.

-

Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a Grignard reagent or an organolithium species, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Role in Medicinal Chemistry

While there are no specific drugs publicly listed as being synthesized directly from 1-bromo-2-chloro-4-methylbenzene, its structural motifs are relevant to medicinal chemistry. Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as:

-

Lipophilicity: Affecting membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism to increase the drug's half-life.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.[7]

For example, structurally related polyhalogenated benzene derivatives serve as key intermediates in the synthesis of complex molecules like Brilanestrant , a selective estrogen receptor degrader (SERD) for the treatment of breast cancer.[7] The strategic placement of halogens in these intermediates is crucial for building the final pharmacologically active compound. Therefore, 1-bromo-2-chloro-4-methylbenzene represents a valuable starting point for the synthesis of novel, complex molecules with potential therapeutic applications.[8]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity of 1-bromo-2-chloro-4-methylbenzene or its involvement in any signaling pathways. Its primary value lies in its role as a synthetic intermediate rather than as a biologically active agent itself. Researchers using this compound would typically be doing so to construct larger, more complex molecules which would then be evaluated for their pharmacological effects.

Safety Information

1-bromo-2-chloro-4-methylbenzene is an irritant.[1][2] It is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[2]

References

- 1. 1-Bromo-2-chloro-4-methylbenzene | 6627-51-6 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS spectrum [chemicalbook.com]

- 6. 1-Bromo-4-chloro-2-methylbenzene | 14495-51-3 [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. 4-Bromo-1-Chloro-2-Methylbenzene Supplier & Manufacturer in China | Properties, Uses, Safety Data [chlorobenzene.ltd]

Synthesis of 4-Bromo-3-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-3-chlorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a substituted aromatic hydrocarbon with the molecular formula C₇H₆BrCl. Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents, makes it a versatile building block for the synthesis of more complex molecules. This guide explores the most common and effective methods for its preparation, providing detailed procedural information and comparative data.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are detailed below:

-

Pathway 1: A multi-step synthesis starting from p-Acetotoluidide.

-

Pathway 2: A Sandmeyer-type reaction starting from 2-Chloro-4-methylaniline.

Pathway 1: From p-Acetotoluidide

This pathway involves a multi-step reaction sequence starting with the chlorination of p-acetotoluidide, followed by hydrolysis, diazotization, and finally a Sandmeyer-type bromination.

Pathway 2: From 2-Chloro-4-methylaniline

This pathway offers a more direct route, starting from the commercially available 2-Chloro-4-methylaniline. The synthesis proceeds via a diazotization reaction followed by a Sandmeyer bromination.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps. These are based on established methodologies for similar transformations.

Protocol for Pathway 1: From p-Acetotoluidide

Step 1: Synthesis of 2-Chloro-4-acetamidotoluene

-

Reagents: p-Acetotoluidide, Acetic acid, aqueous Hydrochloric acid, aqueous Sodium chlorate (B79027).

-

Procedure: Dissolve p-acetotoluidide in glacial acetic acid and add concentrated hydrochloric acid. Cool the mixture and slowly add a solution of sodium chlorate in water, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for several hours at room temperature. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.

Step 2: Synthesis of 2-Chloro-4-methylaniline

-

Reagents: 2-Chloro-4-acetamidotoluene, Hydrochloric acid.

-

Procedure: Reflux the 2-Chloro-4-acetamidotoluene from the previous step with a mixture of concentrated hydrochloric acid and water for several hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the free amine. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure.

Step 3 & 4: Diazotization and Sandmeyer Reaction to yield this compound

-

This step is identical to the protocol described in Section 3.2.

Protocol for Pathway 2: From 2-Chloro-4-methylaniline

This protocol details the diazotization of 2-Chloro-4-methylaniline and the subsequent Sandmeyer reaction to yield this compound.

Materials:

-

2-Chloro-4-methylaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-Chloro-4-methylaniline in 48% aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in 48% aqueous hydrobromic acid. Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cuprous bromide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic extracts with dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds, based on literature precedents for analogous reactions. Actual yields may vary depending on specific reaction conditions and scale.

| Parameter | Pathway 1 (from p-Acetotoluidide) | Pathway 2 (from 2-Chloro-4-methylaniline) | Reference/Analogy |

| Starting Material | p-Acetotoluidide | 2-Chloro-4-methylaniline | - |

| Key Intermediates | 2-Chloro-4-acetamidotoluene, 2-Chloro-4-methylaniline | 2-Chloro-4-methylbenzenediazonium salt | - |

| Overall Yield | 40-60% (estimated) | 60-75% | Analogous Sandmeyer reactions |

| Purity (after purification) | >98% | >98% | Typical for purified small molecules |

| Reaction Time (total) | 12-24 hours | 4-8 hours | - |

| Key Reaction Temps | 0-10 °C (chlorination, diazotization), Reflux (hydrolysis) | 0-5 °C (diazotization), 60-70 °C (Sandmeyer) | - |

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes to this compound. The Sandmeyer reaction of 2-Chloro-4-methylaniline is presented as a more direct and efficient method. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. It is crucial to adhere to all standard laboratory safety procedures when carrying out these reactions.

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-chlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility of Haloaromatics

The solubility of a haloaromatic compound like 4-Bromo-3-chlorotoluene is governed by the principle of "like dissolves like." The presence of the halogen atoms (bromine and chlorine) and the methyl group on the aromatic ring influences its polarity and intermolecular interactions. Generally, this compound is a nonpolar to weakly polar molecule.

Based on its chemical structure, this compound is anticipated to be sparingly soluble in water due to its inability to form significant hydrogen bonds.[1] Conversely, it is expected to be readily soluble in a range of common organic solvents. This is attributed to the favorable van der Waals forces and dipole-dipole interactions between the solute and solvent molecules.[1]

Qualitative Solubility Profile

Available information indicates that this compound exhibits good solubility in common organic solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Readily Soluble[1] |

| Ketones | Acetone | Readily Soluble[1] |

| Ethers | Diethyl Ether | Readily Soluble[1] |

| Esters | Ethyl Acetate | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Nonpolar Solvents | Hexane, Cyclohexane | Moderately to Sparingly Soluble |

| Aqueous Solvents | Water | Sparingly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely used technique. This protocol can be adapted to determine the solubility of this compound in any organic solvent of interest.

I. Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the mixture to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

III. Data Presentation

The solubility can be expressed in various units. The following table provides a template for presenting the determined quantitative data.

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Solvent 1] | [Experimental Value] | [Calculated Value] |

| [Solvent 2] | [Experimental Value] | [Calculated Value] |

| [Solvent 3] | [Experimental Value] | [Calculated Value] |

| ... | ... | ... |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

This comprehensive guide provides researchers with the necessary information to understand and determine the solubility of this compound in various organic solvents, facilitating its effective use in synthetic and developmental applications.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-3-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorotoluene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique substitution pattern, featuring a methyl group, a bromine atom, and a chlorine atom on the benzene (B151609) ring, offers a versatile platform for various chemical transformations. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physical and chemical properties, stability under various conditions, and its utility in synthetic organic chemistry, with a focus on cross-coupling reactions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| CAS Number | 6627-51-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [1] |

Stability Profile

Thermal Stability

Photochemical Stability

Detailed studies on the photochemical stability of this compound, including its UV-Vis absorption spectrum and quantum yield of degradation, are not widely reported. As a halogenated aromatic compound, it may be susceptible to degradation upon exposure to UV light.

Chemical Stability and Incompatibilities

This compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents.[3] Care should be taken to store it away from heat, flames, and sparks in a well-ventilated area.[3]

Reactivity Profile

The reactivity of the this compound is dictated by the electronic effects of its substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the bromine and chlorine atoms are deactivating, ortho-, para-directors. This substitution pattern influences its susceptibility to various chemical reactions.

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal in the formation of carbon-carbon bonds.[1] The differential reactivity of the C-Br and C-Cl bonds (reactivity order: C-I > C-Br > C-Cl) can potentially allow for selective functionalization.

The Suzuki coupling reaction enables the formation of biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While a specific protocol for this compound is not detailed in the literature, a general procedure for aryl bromides is provided below. The C-Br bond is expected to be more reactive than the C-Cl bond under typical Suzuki conditions.

Experimental Protocol: General Procedure for Suzuki Coupling of Aryl Halides

Objective: To synthesize a biaryl compound from an aryl halide and a boronic acid.

Materials:

-

Aryl halide (e.g., this compound) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. Similar to the Suzuki reaction, the C-Br bond of this compound is expected to be more reactive.

Experimental Protocol: General Procedure for Heck Reaction of Aryl Halides

Objective: To synthesize a substituted alkene from an aryl halide and an alkene.

Materials:

-

Aryl halide (e.g., this compound) (1.0 mmol)

-

Alkene (e.g., styrene, 1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

-

Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.04 mmol)

-

Base (e.g., Et₃N, 2.0 mmol)

-

Solvent (e.g., DMF or NMP)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the aryl halide, alkene, base, palladium catalyst, and phosphine ligand.

-

Add the solvent and degas the mixture.

-

Heat the reaction under an inert atmosphere to a temperature typically between 100-140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work up the reaction by diluting with an organic solvent and washing with water.

-

Dry the organic layer, concentrate, and purify the product as necessary.

Nucleophilic Aromatic Substitution

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups on the ring can facilitate this reaction. For this compound, nucleophilic aromatic substitution is not expected to be a primary reaction pathway under normal conditions.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile. The methyl group directs ortho and para, while the halogens also direct ortho and para. The interplay of these effects will likely lead to a mixture of products.

Logical Workflow for Synthetic Utilization

The primary utility of this compound is as a building block in multi-step organic syntheses. A logical workflow for its use in creating more complex molecules is depicted in the following diagram.

Caption: Synthetic pathways utilizing this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its stability profile indicates that it should be handled with care, avoiding high temperatures and strong oxidizing agents. The reactivity of this compound is highlighted by its successful application in palladium-catalyzed cross-coupling reactions, offering a reliable route to construct complex molecular architectures. The differential reactivity of the bromine and chlorine substituents provides opportunities for selective functionalization, further enhancing its utility for researchers, scientists, and professionals in drug development. Further quantitative studies on its thermal and photochemical stability would be beneficial for a more complete understanding of its profile.

References

Synthesizing 4-Bromo-3-chlorotoluene: A Technical Guide to Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4-bromo-3-chlorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the strategic selection of starting materials and provides a comparative analysis of synthetic pathways, including direct halogenation and multi-step syntheses involving Sandmeyer reactions. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the critical information needed to efficiently produce this versatile compound.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily categorized as:

-

Direct Bromination of 3-Chlorotoluene (B144806): A straightforward electrophilic aromatic substitution where the primary challenge lies in achieving the desired regioselectivity.

-

Direct Chlorination of 4-Bromotoluene: Another direct halogenation approach, though electronically less favored for producing the target isomer.

-

Multi-step Synthesis via Sandmeyer Reaction: A more controlled and often higher-yielding method that utilizes amino-toluene derivatives as key intermediates.

This guide will delve into the specifics of each of these routes, presenting available quantitative data and detailed experimental protocols where possible.

Synthetic Pathway Overview

Route 1: Direct Bromination of 3-Chlorotoluene

The direct bromination of 3-chlorotoluene is an economically attractive route. The regioselectivity is governed by the directing effects of the methyl group (ortho, para-directing, activating) and the chloro group (ortho, para-directing, deactivating). The primary isomers formed are the desired this compound and the undesired 2-bromo-5-chlorotoluene. Controlling the reaction conditions is crucial to maximize the yield of the target compound.

Table 1: Quantitative Data for Bromination of 3-Chlorotoluene

| Parameter | Value | Reference |

| Brominating Agent | Bromine (Br₂) | General Knowledge |

| Catalyst | Iron (Fe) or Iron(III) bromide (FeBr₃) | General Knowledge |

| Solvent | Dichloromethane (B109758) or neat | General Knowledge |

| Temperature | 0°C to room temperature | General Knowledge |

| Reported Yield | Data not available | - |

| Isomer Distribution | Data not available | - |

Experimental Protocol: General Procedure for Bromination

-

Materials: 3-chlorotoluene, bromine, iron filings, dichloromethane (optional).

-

Procedure:

-

To a solution of 3-chlorotoluene in dichloromethane (or neat) in a flask equipped with a dropping funnel and a gas trap, add a catalytic amount of iron filings.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

-

Quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

The product is purified by distillation under reduced pressure.

-

Note: The specific conditions and resulting isomer ratio would need to be optimized experimentally.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a more controlled method for the synthesis of this compound, often resulting in higher purity and yield of the desired isomer. Two primary pathways utilizing this reaction are detailed below.

Pathway 2A: From p-Toluidine via 3-Bromo-4-aminotoluene

This pathway involves the initial synthesis of 3-bromo-4-aminotoluene from p-toluidine, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Table 2: Quantitative Data for Synthesis of 3-Bromo-4-aminotoluene from p-Toluidine

| Parameter | Value | Reference |

| Overall Yield | 60-67% | [1] |

| Purity | Distilled product | [1] |

| Melting Point | 16-18 °C | [1] |

Experimental Protocol: Synthesis of 3-Bromo-4-aminotoluene[1]

-

Step 1: Acetylation of p-Toluidine

-

Reflux a mixture of p-toluidine and acetic anhydride for 2 hours.

-

Cool the mixture to obtain p-acetotoluidide.

-

-

Step 2: Bromination of p-Acetotoluidide

-

Dissolve p-acetotoluidide in glacial acetic acid.

-

Slowly add bromine at a controlled temperature.

-

Pour the reaction mixture into water to precipitate 3-bromo-4-acetaminotoluene.

-

-

Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene

-

Reflux the bromo-acetaminotoluene with hydrochloric acid in ethanol.

-

Cool the mixture to crystallize the hydrochloride salt of 3-bromo-4-aminotoluene.

-

Neutralize with sodium hydroxide (B78521) to obtain the free amine.

-

The crude product can be purified by distillation.

-

Experimental Protocol: Sandmeyer Chlorination of 3-Bromo-4-aminotoluene (General Procedure)

-

Materials: 3-bromo-4-aminotoluene, sodium nitrite (B80452), hydrochloric acid, copper(I) chloride.

-

Procedure:

-

Dissolve 3-bromo-4-aminotoluene in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen ceases.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

-

The solvent is removed, and the product is purified by distillation.

-

Table 3: Quantitative Data for Sandmeyer Chlorination of 3-Bromo-4-aminotoluene

| Parameter | Value | Reference |

| Reagents | NaNO₂, HCl, CuCl | General Knowledge |

| Temperature | 0-5 °C (diazotization), RT to heat (Sandmeyer) | General Knowledge |

| Reported Yield | Data not available | - |

| Purity | Typically high after purification | - |

Pathway 2B: From 3-Chloro-4-nitrotoluene via 3-Chloro-4-aminotoluene

An alternative Sandmeyer route begins with the reduction of 3-chloro-4-nitrotoluene to 3-chloro-4-aminotoluene, followed by a Sandmeyer reaction to introduce the bromine atom.

Experimental Protocol: Reduction of 3-Chloro-4-nitrotoluene (General Procedure)

-

Materials: 3-chloro-4-nitrotoluene, iron powder, hydrochloric acid, ethanol.

-

Procedure:

-

In a round-bottom flask, heat a mixture of 3-chloro-4-nitrotoluene, iron powder, and ethanol.

-

Slowly add concentrated hydrochloric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove iron and iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain 3-chloro-4-aminotoluene.

-

Experimental Protocol: Sandmeyer Bromination of 3-Chloro-4-aminotoluene (General Procedure)

-

Materials: 3-chloro-4-aminotoluene, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Dissolve 3-chloro-4-aminotoluene in hydrobromic acid.

-

Cool to 0-5 °C and diazotize with an aqueous solution of sodium nitrite.

-

Add the cold diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

-

Work up the reaction mixture as described in the Sandmeyer chlorination protocol.

-

Table 4: Quantitative Data for Sandmeyer Bromination of 3-Chloro-4-aminotoluene

| Parameter | Value | Reference |

| Reagents | NaNO₂, HBr, CuBr | General Knowledge |

| Temperature | 0-5 °C (diazotization), RT to heat (Sandmeyer) | General Knowledge |

| Reported Yield | Data not available | - |

| Purity | Typically high after purification | - |

Conclusion

The synthesis of this compound can be effectively achieved through several key starting materials and synthetic routes. While direct halogenation of 3-chlorotoluene offers a more direct path, the Sandmeyer reaction, particularly starting from p-toluidine, provides a more controlled synthesis with potentially higher yields of the desired isomer. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for chemists to make informed decisions in the synthesis of this important chemical intermediate.

References

4-Bromo-3-chlorotoluene: A Comprehensive Health and Safety Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for 4-Bromo-3-chlorotoluene (CAS No. 6627-51-6), a halogenated aromatic hydrocarbon utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] This document outlines the known hazards, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed experimental methodologies for key safety assessments are provided.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint aromatic odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrCl | [1][3][4] |

| Molecular Weight | 205.48 g/mol | [3][4] |

| CAS Number | 6627-51-6 | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint aromatic | [1] |

| Boiling Point | 232.1 ± 20.0 °C at 760 mmHg | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ | [2][3] |

| Flash Point | 105.8 ± 11.9 °C | [3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |

| Solubility | Sparingly soluble in water | [1] |

| LogP | 3.95 | [3] |

Hazard Identification and Classification

This compound is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1] Prolonged or repeated exposure may lead to irritation of the eyes, nose, throat, and respiratory tract.[1] High concentrations can potentially cause central nervous system depression.[1]

GHS Classification:

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

-

Experimental Protocols for Safety Assessment

The following are summaries of standardized guidelines for assessing the key hazards associated with this compound.

Dermal Irritation/Corrosion: OECD Guideline 404

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion. The test is typically performed on a single albino rabbit.

Methodology:

-

Animal Selection: A healthy young adult albino rabbit is selected.

-

Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and pastes) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. An untreated area of skin serves as a control.

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to determine the reversibility of any effects.

-

Scoring: Skin reactions are scored based on a standardized grading system.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-3-chlorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3-chlorotoluene, a versatile halogenated aromatic hydrocarbon.[1] This document details its physical and chemical properties, key applications in the synthesis of complex organic molecules, and provides detailed experimental protocols for its use in various palladium-catalyzed cross-coupling reactions and other transformations.

Introduction

This compound (CAS No. 6627-51-6) is a valuable intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[2] Its unique substitution pattern, featuring a methyl group, a bromine atom, and a chlorine atom on a benzene (B151609) ring, offers multiple reactive sites for synthetic modifications.[2] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a key building block for a wide range of molecular architectures. This compound typically appears as a colorless to pale yellow liquid and is soluble in common organic solvents.[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 232.1 ± 20.0 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| CAS Number | 6627-51-6 |

Applications in Organic Synthesis

This compound is a versatile reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling reactions at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled with various boronic acids at the C-Br bond to synthesize substituted biphenyl (B1667301) compounds, which are common scaffolds in pharmaceuticals.

Heck Reaction

In the Heck reaction, this compound can react with alkenes in the presence of a palladium catalyst to form substituted styrenes and other vinylated aromatic compounds. This reaction is a cornerstone for the synthesis of complex organic molecules, including natural products and drug candidates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound can be used to introduce an alkynyl group at the C4 position, leading to the synthesis of substituted phenylacetylenes, which are valuable intermediates in medicinal chemistry and materials science.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to produce N-aryl amines, which are prevalent in many biologically active compounds.

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide. While less common than palladium-catalyzed methods, it remains a useful transformation.

Synthesis of Derivatives